4-Methyloctane-4,5-diol

Description

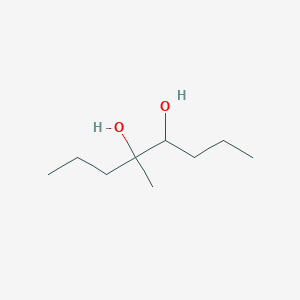

Structure

2D Structure

3D Structure

Properties

CAS No. |

514820-37-2 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

4-methyloctane-4,5-diol |

InChI |

InChI=1S/C9H20O2/c1-4-6-8(10)9(3,11)7-5-2/h8,10-11H,4-7H2,1-3H3 |

InChI Key |

DHGDESXPWUVVOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)(CCC)O)O |

Origin of Product |

United States |

Pinacol Rearrangement:a Key Reaction of Vicinal Diols Like 4 Methyloctane 4,5 Diol in the Presence of Strong Acid is the Pinacol Rearrangement.wikipedia.orgorganic Chemistry.orgthis Process Involves the Dehydration of the Diol to Form a Ketone. the Mechanism Proceeds Through Several Steps:

Role of Hydroxyl Groups in Reaction Specificity

The two hydroxyl groups in this compound are not merely passive functional groups; they actively direct and influence the molecule's reactivity. uomustansiriyah.edu.iq This is evident in several of the mechanistic pathways discussed.

In the pinacol rearrangement, the presence of the second hydroxyl group is fundamental. It is the lone pair of electrons on the remaining oxygen that provides the strong thermodynamic driving force for the 1,2-shift by forming a stable, resonance-delocalized oxonium ion, which then collapses to a carbonyl group. chemistrysteps.com Without this neighboring hydroxyl group, the carbocation would likely undergo other reactions, such as elimination to form an alkene.

Furthermore, neighboring hydroxyl groups can act as directing groups in more complex synthetic transformations. For example, in palladium-catalyzed cross-coupling reactions, a hydroxyl group positioned beta to a boronate ester can direct the regioselectivity of the reaction. nih.govnih.gov This occurs through the formation of a transient palladium alkoxide, which positions the catalyst for reaction at the desired site. nih.gov While this has not been specifically documented for this compound, it illustrates a key principle of how hydroxyl groups can control reaction outcomes in structurally related systems.

The ability of the two hydroxyl groups to form hydrogen bonds also influences the conformational preferences of the molecule in solution, which can in turn affect the stereochemical outcome of reactions by favoring certain transition states. In enzymatic reactions, the precise positioning of these hydroxyl groups is critical for substrate binding and orientation within the active site, leading to high levels of stereoselectivity in transformations such as microbial oxidation.

Stereochemical Investigations and Control in 4 Methyloctane 4,5 Diol

Chiral Recognition and Resolution Techniques

The separation of enantiomers, a process known as chiral resolution, is a fundamental step in stereochemical analysis. For 4-methyloctane-4,5-diol, this is achieved through diastereomeric derivatization followed by separation, and by direct chromatographic methods.

Diastereomeric Derivatization and Separation

A common strategy for resolving enantiomers is to convert them into a mixture of diastereomers by reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent. dntb.gov.ua These resulting diastereomers have different physical properties and can be separated by standard chromatographic techniques. dntb.gov.ua

For alcoholic compounds like this compound, chiral acids and their derivatives are frequently used as derivatizing agents. For instance, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can be used to esterify the diol, forming diastereomeric esters. researchgate.netnih.gov These esters can then be separated using high-performance liquid chromatography (HPLC) on a normal-phase silica (B1680970) gel column. researchgate.netnih.gov The significant difference in polarity between the diastereomeric esters, despite the subtle chirality of the original diol, allows for their effective separation. nih.gov Another effective chiral derivatizing agent is camphorsultam-dichlorophthalic acid (CSDP acid). researchgate.netdokumen.pub The diols are converted to their corresponding CSDP esters, which can also be separated by HPLC. researchgate.net

The successful separation of these diastereomeric derivatives is a crucial step for obtaining the individual enantiomers of this compound in a pure form, which is essential for subsequent stereochemical analysis. researchgate.netmdpi.com

Chromatographic Resolution Methods

Direct resolution of enantiomers using chromatography on a chiral stationary phase (CSP) is another powerful technique. rsc.orgdergipark.org.tr This method avoids the need for derivatization, directly separating the enantiomers based on their differential interactions with the chiral selector immobilized on the stationary phase. rsc.org

For hydrocarbons and their derivatives, cyclodextrin-based CSPs have proven to be effective in gas chromatography (GC). researchgate.net For instance, a Chirasil-Dex column has demonstrated the capability to resolve the enantiomers of the related chiral hydrocarbon, 4-methyloctane. researchgate.net While direct chromatographic resolution data for this compound itself is less prevalent in the literature, the principles applied to similar chiral molecules are highly relevant. High-performance liquid chromatography (HPLC) with various types of CSPs, such as those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives, is a widely used and effective method for the analytical and preparative separation of a broad range of enantiomers. dergipark.org.tr The choice of the appropriate CSP and chromatographic conditions is critical for achieving successful enantioseparation. aocs.org

| Technique | Description | Application to this compound |

| Diastereomeric Derivatization | Reaction with a chiral derivatizing agent (e.g., MαNP acid, CSDP acid) to form diastereomers. | Formation of diastereomeric esters. |

| Separation of Diastereomers | Separation of the formed diastereomers using standard chromatography (e.g., HPLC on silica gel). | Allows for the isolation of individual enantiomers after removal of the chiral auxiliary. researchgate.netnih.gov |

| Chiral Chromatography (GC/HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP). | Potentially applicable using cyclodextrin-based or polysaccharide-based CSPs. dergipark.org.trresearchgate.net |

Absolute and Relative Stereochemistry Determination

Once the stereoisomers of this compound are separated, determining their exact three-dimensional structure, including the absolute configuration (R/S designation) at each chiral center and the relative stereochemistry (syn/anti relationship between substituents), is paramount.

Spectroscopic Methods for Chiroptical Analysis

Vibrational circular dichroism (VCD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. jascoinc.combruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum is a unique fingerprint of the molecule's absolute stereochemistry. faccts.de

The determination of the absolute configuration using VCD involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). bch.ro A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. bch.ro This method is particularly valuable for molecules like this compound, as it does not require crystallization or the presence of a chromophore. researchgate.net

For the related cryptochiral hydrocarbon, 4-ethyl-4-methyloctane, VCD spectroscopy was successfully used to determine its absolute configuration. researchgate.net The experimental VCD spectra of both enantiomers were mirror images of each other, and comparison with quantum chemical calculations confirmed the absolute stereochemistry. researchgate.net This demonstrates the potential and reliability of VCD for elucidating the stereochemistry of chiral alkanes and their derivatives.

X-ray Crystallography

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of molecules, providing unambiguous information about both relative and absolute stereochemistry. wikipedia.orglibretexts.org The technique involves diffracting X-rays through a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. libretexts.org

To determine the absolute configuration of a light-atom molecule like this compound, the presence of a heavier atom is often required to observe anomalous dispersion effects. bch.ro A common strategy is to derivatize the diol with a reagent containing a heavy atom, such as bromine. For example, esterification with a chiral acid containing a bromine atom would not only facilitate separation of the diastereomers but also provide a means for absolute configuration determination by X-ray crystallography. researchgate.net The known absolute configuration of the chiral derivatizing agent serves as an internal reference, allowing for the unequivocal assignment of the stereocenters in the diol moiety. researchgate.netmdpi.com

The synthesis of enantiopure (R)-(+)-[VCD(–)984]-4-ethyl-4-methyloctane utilized X-ray crystallography of a diastereomeric ester intermediate to unambiguously determine its absolute configuration, which was then correlated to the final hydrocarbon product. researchgate.net This highlights the power of combining diastereomeric derivatization with X-ray crystallography for the definitive stereochemical assignment of chiral molecules.

| Method | Principle | Information Obtained | Requirements |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. bruker.com | Absolute configuration in solution. jascoinc.com | Chiral molecule, comparison with theoretical calculations. bch.ro |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. wikipedia.org | Absolute and relative stereochemistry in the solid state. wikipedia.org | Single crystal of sufficient quality, often requires a heavy atom for absolute configuration determination of light-atom molecules. bch.ro |

Conformational Analysis and Stereochemical Impact

The analysis of conformation in acyclic systems like this compound primarily involves the study of rotamers around the central C4-C5 bond. The key conformations are the staggered arrangements: anti-periplanar and syn-clinal (or gauche). These conformations are influenced by a combination of torsional strain, steric hindrance, and intramolecular hydrogen bonding.

Research Findings on Vicinal Diol Conformations

While specific experimental studies on the conformational preferences of this compound are not extensively documented in publicly available literature, the behavior of analogous vicinal diols provides a strong basis for understanding its likely conformational landscape. Studies on a variety of vicinal diols, such as butane-2,3-diol and various substituted diols, have established that intramolecular hydrogen bonding between the two hydroxyl groups is a dominant factor in determining the most stable conformation. rsc.orgnih.gov This interaction typically forces the O-C-C-O dihedral angle into a gauche arrangement to bring the hydroxyl groups into proximity.

Quantum mechanical and topological analyses on a series of diols suggest that while the geometric and spectroscopic data point towards intramolecular hydrogen bonding in vicinal diols, the strength and nature of this bond can be complex. nih.gov For simple vicinal diols like ethane-1,2-diol and butane-2,3-diol, computational studies using Density Functional Theory (DFT) have been employed to determine the relative stabilities of different conformers. nih.gov These studies generally find that conformations allowing for an intramolecular hydrogen bond are energetically favored over those where the hydroxyl groups are in an anti position.

In the case of this compound, the substituents on the chiral carbons—a methyl and a propyl group on C4, and a hydrogen and a propyl group on C5—introduce significant steric demands. The molecule will likely adopt a conformation that minimizes steric clashes between the bulky propyl groups while still accommodating the favorable intramolecular hydrogen bond.

Stereochemical Impact on Conformation

The relative stereochemistry of the two chiral centers (syn- or anti-diastereomers) has a profound impact on the conformational equilibrium. The synthesis of this compound, for instance via the dihydroxylation of the corresponding alkene (4-methyloct-4-ene), would dictate which diastereomer is formed. A syn-dihydroxylation of (E)-4-methyloct-4-ene would yield the (4R,5S) and (4S,5R) enantiomeric pair (the anti or threo diol), whereas syn-dihydroxylation of (Z)-4-methyloct-4-ene would produce the (4R,5R) and (4S,5S) enantiomers (the syn or erythro diol). masterorganicchemistry.com

The relative orientation of the substituents in the syn and anti diastereomers leads to different non-bonding interactions in their respective low-energy conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating such diastereomers and analyzing their conformational preferences in solution. d-nb.infoscite.ai The magnitude of the vicinal coupling constant between the protons on C4 and C5 (³JH4-H5) is dependent on the dihedral angle and can be used to infer the dominant rotamer population.

The table below illustrates the expected stereochemical outcome from a stereospecific syn-dihydroxylation reaction, which directly influences the subsequent conformational analysis.

| Starting Alkene | Resulting Diol Diastereomer | Relative Stereochemistry |

|---|---|---|

| (E)-4-Methyloct-4-ene | (4R,5S) / (4S,5R) | anti (threo) |

| (Z)-4-Methyloct-4-ene | (4R,5R) / (4S,5S) | syn (erythro) |

Computational models, such as those using DFT, can provide quantitative estimates of the energy differences between the possible conformers for each diastereomer. researchgate.net These calculations would typically involve rotating the C4-C5 bond and calculating the potential energy surface, taking into account both steric and electronic (hydrogen bonding) effects.

The following table provides a hypothetical comparison of the relative energies for the staggered conformers of a generic vicinal diol, illustrating the energetic preference driven by intramolecular hydrogen bonding.

| Conformer | O-C-C-O Dihedral Angle | Key Interaction | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|---|

| gauche (H-bond) | ~60° | Intramolecular H-bond | 0 (most stable) |

| anti | 180° | Steric minimization, no H-bond | 1 - 2 |

| gauche (no H-bond) | ~60° | Steric clash, no H-bond | > 3 |

Mechanistic Studies of Reactions Involving 4 Methyloctane 4,5 Diol

Reaction Pathway Elucidation

Nucleophilic Addition Mechanisms

While 4-methyloctane-4,5-diol itself is the product of nucleophilic attack (e.g., dihydroxylation of an alkene), its hydroxyl groups can participate in or influence subsequent nucleophilic additions. For instance, under certain conditions, one hydroxyl group could be converted into a better leaving group, creating an electrophilic center for intramolecular nucleophilic attack by the second hydroxyl group, leading to an epoxide.

More commonly, the diol structure is relevant in the context of its formation. The synthesis of this compound would typically proceed via the dihydroxylation of 4-methyl-4-octene. The stereochemistry of this addition is highly dependent on the reagents used.

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), the addition of the two hydroxyl groups occurs on the same face of the double bond, resulting in a syn-diol. The mechanism involves a concerted cycloaddition to form a cyclic intermediate (an osmate ester in the case of OsO₄), which is then hydrolyzed to yield the diol. acs.org

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is treated with a peroxy acid (like m-CPBA) to form an epoxide (4,5-epoxy-4-methyloctane). Subsequent acid- or base-catalyzed ring-opening with water as the nucleophile proceeds via an Sₙ2-type mechanism, resulting in the formation of a trans- or anti-diol. masterorganicchemistry.com

The table below summarizes the expected stereochemical outcomes for the dihydroxylation of (E)- and (Z)-4-methyl-4-octene.

| Starting Alkene | Dihydroxylation Method | Expected Product Stereochemistry |

| (E)-4-methyl-4-octene | Syn-addition (e.g., OsO₄) | (4R,5S)- and (4S,5R)-4-methyloctane-4,5-diol (a racemic mixture) |

| (Z)-4-methyl-4-octene | Syn-addition (e.g., OsO₄) | (4R,5R)- and (4S,5S)-4-methyloctane-4,5-diol (a racemic mixture) |

| (E)-4-methyl-4-octene | Anti-addition (e.g., 1. m-CPBA, 2. H₃O⁺) | (4R,5R)- and (4S,5S)-4-methyloctane-4,5-diol (a racemic mixture) |

| (Z)-4-methyl-4-octene | Anti-addition (e.g., 1. m-CPBA, 2. H₃O⁺) | (4R,5S)- and (4S,5R)-4-methyloctane-4,5-diol (a racemic mixture) |

Oxidative Cyclization Pathways

The oxidative cyclization of unsaturated alcohols or dienes is a powerful method for synthesizing substituted cyclic ethers. While this compound is saturated, its unsaturated precursors or derivatives could undergo such reactions. For instance, a hypothetical precursor like 4-methylocta-1,5-diene could undergo oxidative cyclization to form a substituted tetrahydrofuran (B95107) diol.

The mechanism, often catalyzed by transition metals like osmium or ruthenium, involves the initial formation of a metal-oxo species with one of the double bonds. nih.gov This intermediate then undergoes an intramolecular [3+2] cycloaddition with the second double bond. msu.edu Subsequent hydrolysis releases the tetrahydrofuran diol product. Studies on analogous 1,5-dienes have shown that the stereochemistry of the starting diene dictates the stereochemistry of the resulting diol. nih.gov

In a related process, vicinal diols derived from 1,5-dienes can also undergo osmium-catalyzed cyclization to yield cis-tetrahydrofuran-diols. researcher.life This suggests that if this compound were part of a larger unsaturated system, it could be a precursor to complex heterocyclic structures. The general mechanism is believed to proceed through the formation of an osmium(VI) ester, which is then oxidized to an osmium(VIII) species that facilitates the cyclization. researcher.life

Oxirane Rearrangement Mechanisms

Oxirane rearrangement mechanisms are highly relevant to this compound, particularly in the context of its synthesis from an epoxide precursor (4,5-epoxy-4-methyloctane) or its behavior under acidic conditions.

Computational Chemistry and Theoretical Investigations of 4 Methyloctane 4,5 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. These calculations allow for the determination of the three-dimensional structure, electron distribution, and orbital energies, which collectively govern the molecule's stability and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.govacs.org

For 4-Methyloctane-4,5-diol, the HOMO is expected to be localized primarily on the lone pair electrons of the two oxygen atoms in the hydroxyl groups. The LUMO is anticipated to be distributed along the antibonding σ* orbitals of the C-O and O-H bonds. A theoretical calculation would provide the precise energies of these orbitals and the resulting energy gap.

Illustrative Data Table: Frontier Molecular Orbital Properties This table presents representative theoretical values for the frontier molecular orbitals of this compound, as would be calculated using a DFT method (e.g., B3LYP/6-31G*).

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | +5.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 11.95 | ELUMO - EHOMO; a large gap suggests high stability and low reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor areas attractive to nucleophiles. nih.govrsc.org

For this compound, the MEP map would clearly show significant negative potential localized around the highly electronegative oxygen atoms of the two hydroxyl groups. Conversely, the most positive potential would be found on the acidic hydrogen atoms of these hydroxyl groups. The hydrocarbon chain would exhibit a relatively neutral potential (green). This mapping highlights the hydroxyl groups as the primary sites for chemical interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.denumberanalytics.com This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects (hyperconjugation). wisc.edu By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability imparted by electron delocalization. uni-muenchen.de

Illustrative Data Table: NBO Donor-Acceptor Interactions This table shows representative second-order perturbation theory energies (E(2)) for the most significant delocalization interactions in this compound. Higher E(2) values indicate stronger interactions.

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |

| n(O1) | σ(C4-C5) | 1.85 |

| n(O1) | σ(C4-H) | 2.50 |

| n(O2) | σ(C5-C6) | 1.90 |

| n(O2) | σ(C5-H) | 2.65 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions, such as hydrogen bonding. nih.govacs.org

For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. Simulations in a solvent like water or in a bulk liquid state would reveal the dynamics of the alkyl chain and, more importantly, the behavior of the two hydroxyl groups. acs.orgnih.gov Key insights would include the preferred conformations (e.g., folded vs. extended), the stability of intramolecular hydrogen bonds between the two hydroxyl groups, and the dynamics of intermolecular hydrogen bonding with surrounding solvent molecules. nih.gov These simulations are crucial for understanding properties like viscosity and solubility. youtube.com

Theoretical Studies on Spectroscopic Properties

Computational methods can accurately predict the spectroscopic signatures of molecules, which is vital for interpreting experimental data. DFT calculations are commonly used to compute vibrational frequencies for Infrared (IR) and Raman spectra. acs.org

For this compound, theoretical calculations would predict the key vibrational modes. The most characteristic absorptions for an alcohol are the O-H stretching and C-O stretching vibrations. libretexts.orgorgchemboulder.com The O-H stretch is expected to appear as a strong, broad band in the IR spectrum, characteristic of hydrogen-bonded alcohols. libretexts.org The C-O stretching vibration would also be a prominent feature. Comparing the computed spectrum with experimental results allows for a definitive assignment of vibrational modes.

Illustrative Data Table: Key Theoretical Vibrational Frequencies This table presents representative calculated vibrational frequencies for this compound.

| Vibrational Mode | Illustrative Calculated Frequency (cm-1) | Expected IR Intensity |

| O-H Stretch (Hydrogen-Bonded) | 3350 | Strong, Broad |

| C-H Stretch (Asymmetric & Symmetric) | 2960 - 2870 | Strong |

| C-O Stretch | 1060 | Strong |

| O-H Bend | 1450 | Medium |

Applications of Chiral 4 Methyloctane 4,5 Diol and Its Derivatives in Asymmetric Synthesis

As Chiral Ligands in Transition-Metal Catalysis

The efficacy of transition-metal catalysis in asymmetric synthesis is often dictated by the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment. This environment influences the stereochemical outcome of the reaction. Chiral diols are frequently used as precursors for synthesizing more complex phosphine, amine, or mixed heteroatom ligands. mdpi.com These ligands, when complexed with metals like rhodium, ruthenium, palladium, or iridium, can catalyze a wide range of enantioselective transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. mdpi.commetu.edu.tr

The development of chiral ligands often involves modifying a core chiral scaffold to fine-tune steric and electronic properties, thereby optimizing enantioselectivity for a specific reaction. rsc.org For instance, the modification of diol backbones can lead to ligands that are highly effective in reactions such as the enantioselective silylation and borylation of C-H bonds. metu.edu.tr While general principles of ligand design are well-established, specific performance data for ligands derived directly from 4-methyloctane-4,5-diol in transition-metal catalysis is not extensively documented in broad literature, which often highlights more common biaryl or cyclic diol systems. mdpi.comnih.gov However, the structural features of an aliphatic chiral diol like this compound make it a potential candidate for creating novel pincer ligands or other bidentate ligands for specialized applications. mdpi.com

Table 1: Examples of Transition-Metal Catalyzed Reactions Using Chiral Diol-Derived Ligands

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Typical Substrates | Ref. |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Phosphines | Alkenes, Ketones | wikipedia.org |

| C-H Functionalization | Palladium, Rhodium | Chiral Phosphoramidites, BINOL-derivatives | Aryl and Aliphatic C-H bonds | mdpi.com |

| Enantioselective Silylation | Rhodium | Chiral Bisphosphines (e.g., BINAP) | Aryl C-H bonds | metu.edu.tr |

| Cycloaddition Reactions | Palladium | Phosphoramidite Ligands | Dienes, Aldehydes | rsc.org |

This table represents common applications of chiral diol-derived ligands and is intended to provide context for the potential roles of ligands derived from this compound.

As Organocatalysts in Enantioselective Transformations

Organocatalysis, which utilizes small organic molecules to catalyze reactions, has become a powerful tool in asymmetric synthesis. acs.orgresearchgate.net Chiral diols themselves, particularly Brønsted acidic diols like BINOL and its derivatives, can act as potent organocatalysts. mdpi.comdiva-portal.orgacs.org They typically function through non-covalent interactions, such as hydrogen bonding, to activate substrates and control the stereochemical environment of the reaction. mdpi.com

These diol-based catalysts are effective in a variety of transformations, including allylations, conjugate additions, and aldol (B89426) reactions. diva-portal.orgacs.org For example, chiral diols can catalyze the enantioselective allylboration of ketones and the addition of boronates to various electrophiles by forming a transient chiral boronate ester in situ. diva-portal.org The diol's hydroxyl groups coordinate with Lewis acidic reagents or substrates, creating a defined chiral pocket that directs the approach of the nucleophile. acs.org

While the literature is rich with examples using aromatic diols, the principles can be extended to aliphatic diols. mdpi.comdiva-portal.org The specific stereoelectronic profile of this compound could offer unique reactivity or selectivity in certain organocatalytic transformations. For instance, enzyme-mediated reactions have been used to stereoselectively oxidize related structures like 3-methyloctane-1,4-diols, highlighting the potential for biocatalytic and organocatalytic applications of such aliphatic chiral diols. mdpi.com

Table 2: Enantioselective Transformations Using Chiral Diol-Based Organocatalysts

| Reaction | Catalyst Type | Activation Mode | Example Substrates | Ref. |

| Allylboration of Ketones | BINOL derivatives | Boronate Ester Formation | Ketones, Allylboronates | diva-portal.org |

| Petasis-like Allylation | VAPOL, VANOL | Imine formation, H-bonding | Aldehydes, Amines, Allylboronates | diva-portal.org |

| Vinylogous Mukaiyama Aldol | TADDOL derivatives | H-bonding with Aldehyde | Silyl Dienol Ethers, Aldehydes | diva-portal.org |

| Conjugate Addition | BINOL derivatives | Activation of o-Quinone Methides | o-Quinone Methides, Boronates | mdpi.com |

This table illustrates the types of reactions where chiral diols act as organocatalysts, providing a framework for the potential applications of this compound.

As Chiral Auxiliaries and Building Blocks

One of the most fundamental applications of chiral molecules is their use as chiral auxiliaries or chiral building blocks. A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones and camphor-based auxiliaries are classic examples.

Chiral diols like this compound are valuable as chiral building blocks in the synthesis of complex natural products and pharmaceuticals. Their defined stereochemistry can be incorporated into the final target molecule. For instance, the synthesis of enantiopure compounds often relies on the availability of such chiral fragments from the "chiral pool." The synthesis of enantiopure hydrocarbons and other complex molecules has been achieved using chiral diols or their precursors as starting materials. The stereocenters in this compound can be used to control the formation of new stereocenters in subsequent reactions through diastereoselective transformations.

The synthesis of complex, highly branched natural products containing oligoisoprenoid-like chains has been accomplished using chiral building blocks derived from simple, stereopure precursors. Although specific examples detailing the use of this compound as a chiral auxiliary are not widely reported, its structure is analogous to other diols used for this purpose. The synthesis of enantiopure related compounds like 4-ethyl-4-methyloctane has involved the use of chiral resolving agents on precursor alcohols, demonstrating a related strategy for accessing stereopure materials that can serve as building blocks.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Condition | Ref. |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Hydrolysis (LiOH, H₂O₂) | |

| Camphorsultam | Diels-Alder, Alkylations | LiAlH₄ or Hydrolysis | |

| Pseudoephedrine Amides | Alkylation of Carboxylic Acids | Acidic or Basic Hydrolysis | |

| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | Reductive Cleavage |

This table provides examples of established chiral auxiliaries to contextualize the potential role of derivatives of this compound.

Future Research Directions and Challenges

Development of Novel Stereoselective Methodologies

The synthesis of vicinal diols, particularly those with tertiary alcohol functionalities like 4-methyloctane-4,5-diol, remains a significant challenge in organic synthesis. chinesechemsoc.org The creation of multiple stereocenters in a single transformation requires precise control over the reaction conditions and catalyst design. acs.org While significant progress has been made in the stereoselective synthesis of diols, the development of methodologies that are both highly efficient and broadly applicable is an ongoing area of research.

Future efforts in this area are likely to concentrate on several key aspects:

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as alcohol dehydrogenases, has shown promise in the stereoselective synthesis of chiral diols. uni-duesseldorf.demdpi.com These biocatalytic methods can offer high levels of stereoselectivity and operate under mild reaction conditions. Research into identifying and engineering new enzymes with tailored substrate specificities for compounds like this compound could provide a more sustainable and efficient synthetic route. For instance, studies on the bio-oxidation of related compounds like 3-methyloctane-1,4-diols using various bacterial strains have yielded enantiomerically pure lactones, demonstrating the potential of biocatalysis in this field. nih.govfrontiersin.org

Asymmetric Catalysis: The development of novel chiral catalysts is crucial for advancing the stereoselective synthesis of complex diols. nih.gov This includes the design of new chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis. nih.govrsc.org For example, chiral diol-based organocatalysts have been effectively used to induce enantioselectivity in various reactions by creating a chiral environment around the substrate. nih.gov The synthesis of chiral trisubstituted vicinal diols has been achieved through copper(I)-catalyzed diastereoselective and enantioselective allylation of ketones, a method that could potentially be adapted for this compound. researchgate.net

Tandem and Cascade Reactions: Designing multi-step reactions that can be performed in a single pot, known as tandem or cascade reactions, can significantly improve synthetic efficiency. acs.orgacs.org Future research could focus on developing cascade reactions that allow for the construction of the this compound framework with multiple stereocenters in a single, highly controlled process.

A summary of potential future stereoselective synthesis strategies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of novel alcohol dehydrogenases with specificity for bulky substrates. |

| Asymmetric Catalysis | Broad substrate scope, tunability of catalysts. | Design of new chiral ligands and organocatalysts for the synthesis of tertiary vicinal diols. |

| Tandem Reactions | Increased efficiency, reduced waste. | Development of one-pot procedures for the construction of the diol backbone with controlled stereochemistry. |

Advanced Computational Modeling for Predictability

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into reaction mechanisms and predicting the properties of molecules. tue.nl For a complex molecule like this compound, computational modeling can play a pivotal role in several areas.

Future research directions in this domain include:

Predicting Stereochemical Outcomes: Computational models, such as those based on Density Functional Theory (DFT), can be used to predict the stereochemical outcome of a reaction. mdpi.com By modeling the transition states of different reaction pathways, researchers can identify the factors that control stereoselectivity and design more effective catalysts and reaction conditions. This is particularly valuable for complex reactions involving multiple chiral centers.

Virtual Screening of Catalysts: The development of new catalysts can be accelerated through virtual screening. mdpi.com Computational methods can be used to evaluate large libraries of potential catalysts for their ability to promote the desired transformation with high stereoselectivity, thereby reducing the experimental effort required.

Understanding Non-covalent Interactions: In many catalytic systems, non-covalent interactions play a crucial role in determining the stereochemical outcome. Advanced computational models can accurately describe these weak interactions, providing a deeper understanding of the catalyst-substrate interactions that govern stereoselectivity. nih.gov

The integration of computational modeling with experimental work is expected to lead to a more rational and efficient approach to the synthesis and application of this compound and other chiral molecules.

Exploration of New Catalytic Applications

Chiral diols are not only synthetic targets but can also serve as valuable components in asymmetric catalysis. nih.gov Their ability to form chiral complexes with metals or to act as organocatalysts makes them attractive for a wide range of applications.

Future research in this area will likely focus on:

Chiral Ligands in Asymmetric Catalysis: this compound, with its defined stereochemistry, could be investigated as a chiral ligand for various metal-catalyzed asymmetric reactions. The steric and electronic properties of the diol can be fine-tuned to create a specific chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reaction. Chiral diols such as BINOL and TADDOL have already demonstrated broad utility in this area. nih.gov

Organocatalysis: The hydroxyl groups of this compound can act as hydrogen-bond donors, enabling it to function as an organocatalyst. nih.gov This could be explored for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The development of new diol-based organocatalysts is an active area of research. nih.gov

Catalyst Immobilization and Recycling: For practical applications, the ability to easily separate and recycle a catalyst is highly desirable. Future work could involve the immobilization of this compound or its derivatives onto solid supports, creating heterogeneous catalysts that can be readily recovered and reused.

The exploration of new catalytic applications for this compound and its analogues has the potential to provide new tools for the synthesis of other valuable chiral molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.